REACTION_CXSMILES
|
C(O)[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)C[C:13](O)=[O:14].S[CH2:30]CO.SC[C@H]([C@@H](CS)O)O.CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(O)=O)CCCN=C(N)N)=O)CC(C)C)=O)C.[C:72](N)(=O)[C:73]1[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=1.[CH:81]1[CH:86]=[CH:85][C:84]([CH2:87]S(F)(=O)=O)=[CH:83][CH:82]=1.[CH2:92]1[S:98][C:96](=[O:97])[NH:95][C:93]1=[O:94]>OCC(CO)O>[CH3:30][C:5]1[O:6][C:72]([C:73]2[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=2)=[N:7][C:2]=1[CH:3]([OH:4])[CH2:13][O:14][C:81]1[CH:82]=[CH:83][C:84]([CH2:87][CH:92]2[S:98][C:96](=[O:97])[NH:95][C:93]2=[O:94])=[CH:85][CH:86]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
Na molybdate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dithiothreitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CS(=O)(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=O)NC(=O)S1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM
|
Type
|
WAIT
|
Details
|
Assays were incubated for ~16 h at 4 ° C.
|
Type
|
CUSTOM
|
Details
|
Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |